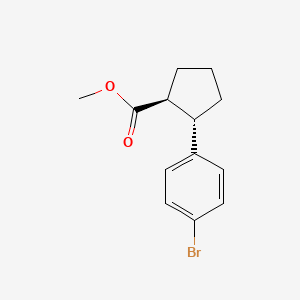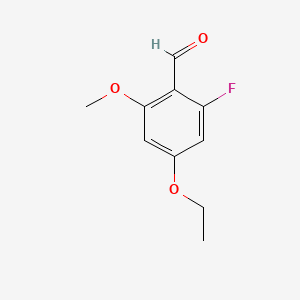
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is an aromatic aldehyde with the molecular formula C10H11FO3 It is characterized by the presence of ethoxy, fluoro, and methoxy substituents on a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde typically involves the introduction of ethoxy, fluoro, and methoxy groups onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where the benzaldehyde is treated with appropriate reagents to introduce the desired substituents. For example, the ethoxy group can be introduced using ethyl iodide in the presence of a base, while the fluoro group can be introduced using a fluorinating agent such as Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their functionalization. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Ethoxy-2-fluoro-6-methoxybenzoic acid.
Reduction: 4-Ethoxy-2-fluoro-6-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-fluoro-6-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-2-fluoro-6-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
2-Fluoro-4-methoxybenzaldehyde: Similar structure but lacks the ethoxy group.
4-Methoxybenzaldehyde: Lacks both the fluoro and ethoxy groups.
2-Fluoro-6-methoxybenzaldehyde: Lacks the ethoxy group.
Uniqueness: 4-Ethoxy-2-fluoro-6-methoxybenzaldehyde is unique due to the combination of ethoxy, fluoro, and methoxy groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H11FO3 |
|---|---|
Peso molecular |
198.19 g/mol |
Nombre IUPAC |
4-ethoxy-2-fluoro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C10H11FO3/c1-3-14-7-4-9(11)8(6-12)10(5-7)13-2/h4-6H,3H2,1-2H3 |
Clave InChI |
RCRCFHINVURZNJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C(=C1)F)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


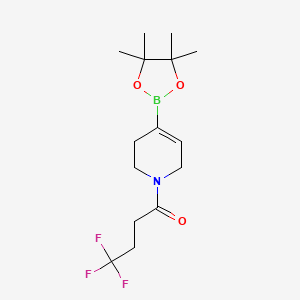
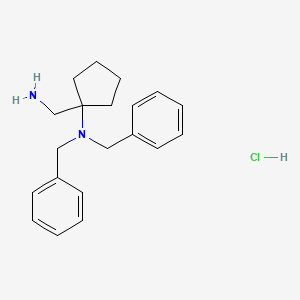
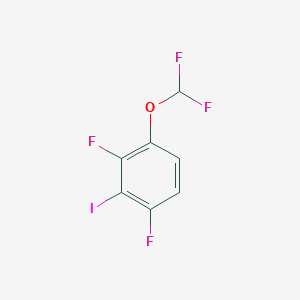
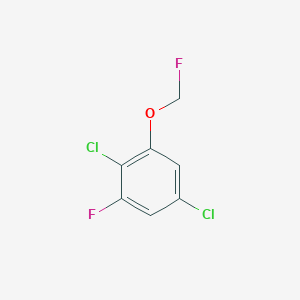
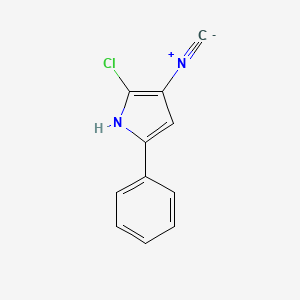
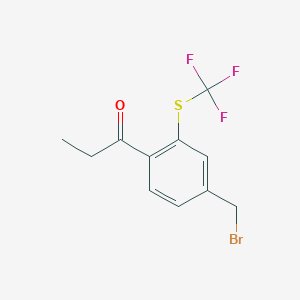


![7-Fluoro-3-Oxa-9-Azabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B14040212.png)

![3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
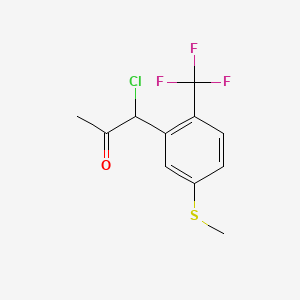
![5-Benzyl-3A-methylhexahydro-1H-furo[3,4-C]pyrrol-1-one](/img/structure/B14040234.png)
